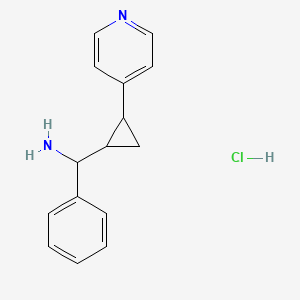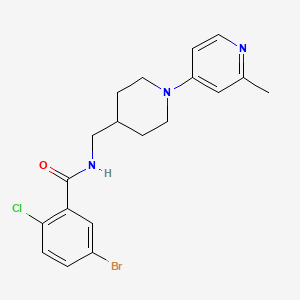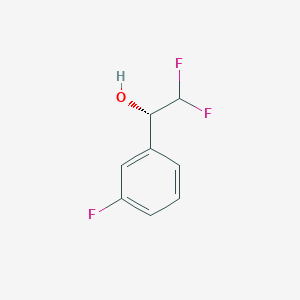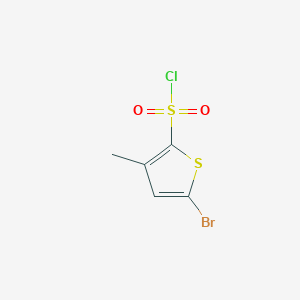![molecular formula C13H21NO4 B2976288 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1781098-86-9](/img/structure/B2976288.png)
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of azabicyclo[3.2.1]octane, which is a type of bicyclic compound containing a nitrogen atom . The “tert-Butoxycarbonyl” part suggests that it has a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a bicyclic ring system, with one of the rings being a seven-membered ring containing a nitrogen atom . The BOC group would be attached to the nitrogen atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with a BOC protecting group can undergo reactions where the BOC group is removed, such as with strong acids like trifluoroacetic acid .Aplicaciones Científicas De Investigación
Unusual Reaction Pathways
In a study by MacorJohn et al. (1998), an unusual product was obtained from the reaction between ethyl 1,2,4-triazine-3-carboxylate and the pyrrolidine enamine of N-tert-butoxycarbonylpiperidone. Instead of a Diels–Alder reaction, an azabicyclo[3.2.1]octane resulted from non-synchronous steps, highlighting a novel reaction pathway for electron-deficient and electron-rich dienophiles MacorJohn, E., Kuipers, W., & Lachicotte, R. (1998).
Molecular Structure Studies
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and determined its molecular structure using X-ray diffraction. This study contributes to the understanding of the structural aspects of similar bicyclic compounds Moriguchi, T., Krishnamurthy, S., Arai, T., Matsumoto, T., Araki, K., Tsuge, A., & Nishino, N. (2014).
Synthesis of Constrained Dipeptide Isosteres
Guarna et al. (1999) described the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as conformationally constrained dipeptide isosteres. These compounds were derived from tartaric acid and various α-amino acids, showcasing their potential in peptide-based drug discovery Guarna, A., Guidi, A., Machetti, F., Menchi, G., Occhiato, E., Scarpi, D., Sisi, S., & Trabocchi, A. (1999).
Enantiomerically Pure Derivatives
Martens and Lübben (1991) synthesized enantiomerically pure bicyclic pyrrolidine derivatives, including 2-Azabicyclo[3.3.0]octane, from specific carboxylic acids. These derivatives were used as chiral auxiliaries in Michael-type reactions, demonstrating their utility in asymmetric syntheses Martens, J., & Lübben, S. (1991).
Mecanismo De Acción
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Biochemical Pathways
Compounds with the 8-azabicyclo[321]octane scaffold are known to be involved in various biological activities , suggesting that they may affect multiple biochemical pathways.
Safety and Hazards
Direcciones Futuras
The use of BOC-protected amines in organic synthesis is a well-established field with many potential applications, particularly in the synthesis of complex natural products and pharmaceuticals . The development of new synthetic methods involving these types of compounds is a potential area for future research.
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-4-5-13(6-9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYJLLHQRGYYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)

![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)
![(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2976213.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)
![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)

![N-[(3-Methylsulfonylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2976220.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2976225.png)
